molecular formula C18H26O5 B3025018 2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898756-01-9

2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No. B3025018
CAS RN: 898756-01-9
M. Wt: 322.4 g/mol
InChI Key: KLLBIYSNVTUGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’,3’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical compound with the molecular formula C18H26O5 . It is a derivative of butyrophenone, which is a type of phenyl ketone . The compound contains a 1,3-dioxane ring, which is a type of acetal, a functional group that features two alkoxy groups attached to the same carbon .


Molecular Structure Analysis

The molecular structure of “2’,3’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” consists of a butyrophenone core with two methoxy groups attached to the phenyl ring and a 1,3-dioxane ring attached to the butyl chain . The 1,3-dioxane ring is a six-membered ring containing two oxygen atoms and four carbon atoms .

Scientific Research Applications

Synthesis and Structural Studies

  • Regioselective Metalation : The regioselective lithiation of similar compounds, like 2-(1,3-Dioxan-2-yl)-3-methyl-4- and 2-chloro-3,4-dimethyl-5-pivaloylaminopyridines, leads to the synthesis of naphthyridines. This demonstrates the potential of such compounds in regioselective metalation and cyclization reactions (Straub, 1993).

  • Photovoltaic Applications : Derivatives of 1,3-dioxan compounds have been synthesized and tested as active materials in photovoltaic cells, indicating their potential in renewable energy technologies (Jørgensen & Krebs, 2005).

  • Crystal Structure Analysis : The synthesis and crystal structure analysis of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide offer insights into the structural aspects of similar dioxane derivatives (Kuhn, Al-Sheikh, & Steimann, 2003).

Chemical Reactions and Processes

  • Anti-Inflammatory Drug Development : The synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and their evaluation as potential anti-inflammatory agents highlight the significance of these compounds in drug development (Li et al., 2008).

  • Ring-Opening Reactions : Studies on ring-opening reactions of related compounds, such as 2,5-dimethoxy-3-thienyl-lithium, provide valuable information on the reactivity and potential applications in organic synthesis (Hallberg, Frejd, & Gronowitz, 1980).

  • Ligand Synthesis for Metal Complexes : The synthesis of chiral non-racemic O/N/O donor ligands, including those with 1,3-dioxan structures, for tricarbonylrhenium(I) halide complexes illustrates the utility in coordination chemistry (Heard et al., 2003).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-18(2)11-22-16(23-12-18)10-6-8-14(19)13-7-5-9-15(20-3)17(13)21-4/h5,7,9,16H,6,8,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLBIYSNVTUGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646014
Record name 1-(2,3-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

CAS RN

898756-01-9
Record name 1-(2,3-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Reactant of Route 2
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Reactant of Route 3
Reactant of Route 3
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Reactant of Route 4
Reactant of Route 4
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Reactant of Route 5
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Reactant of Route 6
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.